
Genistein Diglucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Genistein Diglucuronide is a metabolite of genistein, a naturally occurring isoflavone found predominantly in soy products. This compound is formed through the glucuronidation process, where genistein undergoes conjugation with glucuronic acid. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Genistein Diglucuronide typically involves the enzymatic glucuronidation of genistein. This process can be carried out using uridine-5’-diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial cultures or engineered yeast strains that express UGTs. This method allows for the large-scale production of the compound under controlled fermentation conditions .
化学反応の分析
Types of Reactions: Genistein Diglucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, genistein.
Conjugation: Besides glucuronidation, it can also undergo sulfation and methylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in an aqueous or alcoholic medium.
Conjugation: UDPGA for glucuronidation, adenosine 3’-phosphate 5’-phosphosulfate (PAPS) for sulfation.
Major Products:
Oxidation: Quinones and other oxidized forms.
Reduction: Genistein.
Conjugation: Monoglucuronides, diglucuronides, and sulfoglucuronides.
科学的研究の応用
Genistein Diglucuronide has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
作用機序
Genistein Diglucuronide exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). It modulates the transcription of genes involved in cell growth, apoptosis, and differentiation. Additionally, it inhibits protein-tyrosine kinases and topoisomerase-II, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines .
類似化合物との比較
Genistein: The aglycone form of Genistein Diglucuronide, known for its potent biological activities.
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Daidzin: The glucoside form of daidzein, similar to genistin, the glucoside form of genistein.
Uniqueness: this compound is unique due to its enhanced water solubility and bioavailability compared to its aglycone form, genistein. This makes it more effective in systemic circulation and allows for better therapeutic outcomes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Genistein Diglucuronide involves the glucuronidation of Genistein using glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Genistein", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Genistein is dissolved in DMSO and reacted with DCC and DMAP to form the activated ester intermediate.", "Glucuronic acid is dissolved in DIPEA and reacted with the activated ester intermediate to form Genistein monoglucuronide.", "The reaction mixture is then treated with methanol to remove the DCC byproduct.", "The Genistein monoglucuronide is then reacted with glucuronic acid and DIPEA to form Genistein Diglucuronide.", "The reaction mixture is then purified using a combination of acetone and ethyl acetate to obtain the final product." ] } | |
CAS番号 |
428438-35-1 |
分子式 |
C27H26O17 |
分子量 |
622.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-12-5-10(42-27-21(35)17(31)19(33)23(44-27)25(38)39)6-13-14(12)15(29)11(7-40-13)8-1-3-9(4-2-8)41-26-20(34)16(30)18(32)22(43-26)24(36)37/h1-7,16-23,26-28,30-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 |
InChIキー |
DFJSPRNCKDBZIJ-MWBUVXCNSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
同義語 |
β-D-Glucopyranosiduronic Acid 4-[7-(β-D-Glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-3-yl]phenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


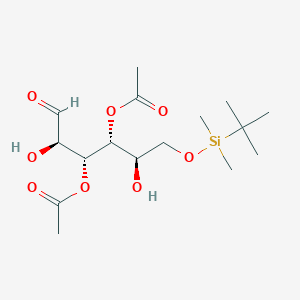
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
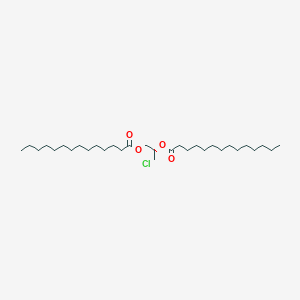
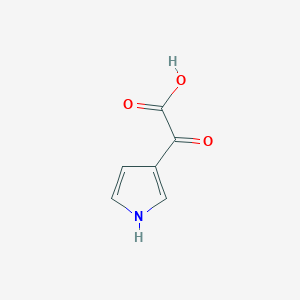
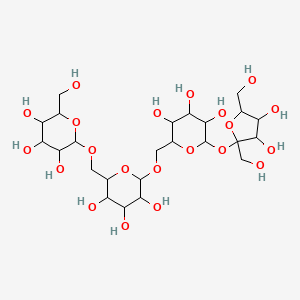
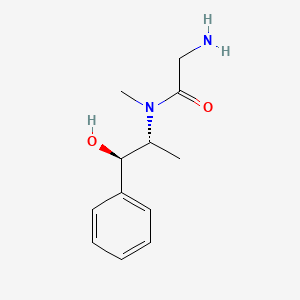
![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)
